molecular formula C8H17NO2 B15319988 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Cat. No.: B15319988
M. Wt: 159.23 g/mol
InChI Key: PLQOJZVNALVUQS-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This particular compound features a propan-2-yloxy group attached to the azetidine ring, which is further connected to an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via nucleophilic substitution reactions using propan-2-ol and suitable leaving groups.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through alkylation reactions involving ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-amine: Similar structure but with an amine group instead of an alcohol.

    2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.

    2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ester: Similar structure but with an ester group instead of an alcohol.

Uniqueness

2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is unique due to the presence of both the propan-2-yloxy group and the ethan-1-ol moiety, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3-propan-2-yloxyazetidin-1-yl)ethanol

InChI

InChI=1S/C8H17NO2/c1-7(2)11-8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3

InChI Key

PLQOJZVNALVUQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CN(C1)CCO

Origin of Product

United States

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